5-isopropyl-1H-pyrazole-3-carboxylic acid
Description
Significance of Pyrazole (B372694) Carboxylic Acid Scaffolds in Heterocyclic Chemistry
Pyrazole carboxylic acid scaffolds are a cornerstone of heterocyclic chemistry, renowned for their wide-ranging biological activities. nih.gov The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, imparts a unique combination of chemical properties that make it a privileged structure in medicinal chemistry. nih.govnih.gov The incorporation of a carboxylic acid group further enhances the molecule's functionality, allowing for the formation of various derivatives such as esters and amides, and providing a key interaction point with biological targets. bg.ac.rs
These scaffolds are integral to the design of a multitude of bioactive compounds. Research has demonstrated that pyrazole derivatives exhibit a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. nih.govresearchgate.net For instance, certain pyrazole-containing compounds have been successfully developed into commercial drugs, such as the anti-inflammatory agent celecoxib (B62257) and the anti-obesity drug rimonabant, highlighting the therapeutic importance of this heterocyclic core. sigmaaldrich.com The versatility of the pyrazole carboxylic acid scaffold allows chemists to systematically modify its structure to optimize potency, selectivity, and pharmacokinetic properties, making it a highly valuable tool in the drug discovery process.
Research Trajectories for 5-Isopropyl-1H-pyrazole-3-carboxylic Acid and its Analogs
Current research endeavors are actively exploring the potential of this compound and its analogs in various therapeutic areas. A significant area of investigation is in the development of selective enzyme inhibitors.
One notable research direction is the investigation of its derivatives as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme implicated in inflammatory and pain signaling. A study on pyrazole azabicyclo[3.2.1]octane sulfonamides revealed that a derivative incorporating a 5-isopropyl-pyrazole moiety exhibited submicromolar inhibitory activity against NAAA, with an IC50 value of 0.64 μM. nih.gov This finding suggests that the 5-isopropyl substitution is well-tolerated and contributes to the compound's inhibitory potency. nih.gov
Furthermore, analogs of this compound are being explored as potential anticancer agents. Specifically, derivatives are being designed as inhibitors of RAF kinases, which are key components of signaling pathways that are often dysregulated in cancer. For example, N-(3-(3-isopropyl-1H-pyrazol-5-yl)phenyl) derivatives have been investigated as selective RAF inhibitors. nih.gov While direct anticancer activity data for the parent compound is not extensively published, the broader class of pyrazole-3-carboxylic acid derivatives has shown promise. For instance, some 5-aryl-1H-pyrazole-3-carboxylic acids have been identified as selective inhibitors of human carbonic anhydrase isoforms IX and XII, which are validated anti-tumor targets. bg.ac.rs These studies underscore the potential of the this compound scaffold in generating novel and effective therapeutic agents.
Interactive Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | sigmaaldrich.com |
| Molecular Formula | C₇H₁₀N₂O₂ | sigmaaldrich.com |
| Molecular Weight | 154.17 g/mol | sigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
| Storage Temperature | Room temperature, sealed in dry, dark place | sigmaaldrich.com |
Table 2: Biological Activity of Selected Pyrazole Derivatives
| Compound/Derivative Class | Target | Activity | Source |
| 5-isopropyl-pyrazole derivative | N-Acylethanolamine-hydrolyzing acid amidase (NAAA) | IC₅₀ = 0.64 μM | nih.gov |
| 5-Aryl-1H-pyrazole-3-carboxylic acids | Human Carbonic Anhydrase IX and XII | Selective inhibition with Kᵢ in the 4–50 μM range | bg.ac.rs |
| 5-phenyl-1H-pyrazole-3-carboxylic acid amide derivatives | Acrosin | Potent inhibition, with some compounds showing IC₅₀ of 0.01μmol/mL | researchgate.netnih.gov |
| 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives | Endothelin-1 | Significant antagonist activity at 1 μg/mL | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-propan-2-yl-1H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-4(2)5-3-6(7(10)11)9-8-5/h3-4H,1-2H3,(H,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWXKAHFWLSLOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50918863 | |
| Record name | 5-(Propan-2-yl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50918863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92933-47-6 | |
| Record name | 5-(Propan-2-yl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50918863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 5 Isopropyl 1h Pyrazole 3 Carboxylic Acid and Its Derivatives
Classical Approaches to Pyrazole (B372694) Ring Construction
Traditional methods for pyrazole synthesis have long been the foundation for accessing this important heterocyclic scaffold. These approaches typically involve the formation of the five-membered ring from acyclic precursors through condensation or cycloaddition reactions.
Condensation Reactions with Hydrazines and Dicarbonyl Compounds
The most classic and widely used method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine (B178648) and a 1,3-dicarbonyl compound, a reaction first reported by Ludwig Knorr in 1883. nih.govmdpi.comyoutube.com This approach involves the reaction of a bidentate nucleophile (hydrazine or its derivatives) with a 1,3-dielectrophilic carbon unit. mdpi.commdpi.com The reaction proceeds through the formation of an imine with one carbonyl group, followed by cyclization and dehydration to form the aromatic pyrazole ring. youtube.com
The versatility of this method is enhanced by the wide availability of both hydrazine derivatives and 1,3-dicarbonyl compounds. nih.gov However, a significant limitation of using unsymmetrical dicarbonyl compounds is the potential formation of two regioisomers, which can complicate purification and reduce the yield of the desired product. beilstein-journals.orgmdpi.com
Table 1: Overview of Classical Condensation for Pyrazole Synthesis
| Reactant 1 | Reactant 2 | Key Feature | Common Limitation |
|---|---|---|---|
| Hydrazine/Substituted Hydrazine | 1,3-Dicarbonyl Compound | Foundational, versatile | Lack of regioselectivity with unsymmetrical substrates beilstein-journals.orgmdpi.com |
| Hydrazine Hydrochloride | Ethyl Acetoacetate | Forms 1,3,5-substituted pyrazoles | Can require catalysts like nano-ZnO for green protocols mdpi.com |
1,3-Dipolar Cycloaddition Reactions in Pyrazole Synthesis
Another fundamental approach to constructing the pyrazole ring is through a [3+2] cycloaddition, specifically a 1,3-dipolar cycloaddition reaction. beilstein-journals.orgrsc.org This method typically involves the reaction of a 1,3-dipole, such as a diazo compound, with a dipolarophile, like an alkyne. acs.org The cycloaddition of diazo compounds onto alkynes is a powerful tool, though its preparative use has been somewhat limited by the need to handle diazo compounds, which can be toxic and potentially explosive. acs.org
To circumvent this, methods have been developed for the in situ generation of diazo compounds from precursors like N-tosylhydrazones. acs.orgorganic-chemistry.org This one-pot procedure allows for the reaction of aldehydes (as diazo precursors) with terminal alkynes to regioselectively furnish 3,5-disubstituted pyrazoles. acs.org The regioselectivity of these reactions is often high, providing a convergent route to specifically substituted pyrazoles that can be difficult to access via condensation methods. organic-chemistry.org
Modern Catalytic Strategies in Pyrazole Carboxylic Acid Synthesis
Contemporary synthetic chemistry has introduced a range of catalytic systems to overcome the limitations of classical methods, enabling more efficient and selective synthesis of pyrazole carboxylic acids and their derivatives. These strategies often employ transition metals or other catalysts to facilitate novel bond formations and reaction cascades.
Transition Metal-Catalyzed Coupling Reactions
Transition-metal catalysis has become an indispensable tool for the functionalization of pyrazole rings, particularly through C-H activation and coupling reactions. bohrium.com Palladium (Pd) catalysts are frequently used for C-C bond formation. bohrium.com For instance, palladium-catalyzed ring-opening reactions of 2H-azirines with hydrazones can produce polysubstituted pyrazoles. organic-chemistry.org Ruthenium (Ru) catalysts have also been employed in acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines to yield pyrazoles, with water and hydrogen gas as the only byproducts. organic-chemistry.org These methods provide direct routes to complex pyrazole derivatives from readily available starting materials. bohrium.com
Copper-Mediated Cyclization Protocols
Copper catalysis offers an efficient and cost-effective alternative for pyrazole synthesis. rsc.org Copper(I) iodide (CuI) has been shown to mediate the electrophilic cyclization of α,β-alkynic hydrazones, which are readily prepared from hydrazines and propargyl aldehydes or ketones. acs.orgnih.gov This reaction proceeds in good to excellent yields and tolerates a variety of functional groups. acs.org Copper catalysts can also promote aerobic oxidative [3+2] cycloadditions of N,N-disubstituted hydrazines with alkynoates, using inexpensive Cu₂O as the promoter and air as the green oxidant. researchgate.netorganic-chemistry.org Furthermore, copper-catalyzed oxidative cyclization of β,γ-unsaturated hydrazones provides a flexible route where different pyrazole derivatives can be obtained simply by changing the reaction solvent. rsc.org
Table 2: Examples of Copper-Mediated Pyrazole Synthesis
| Substrate | Copper Catalyst | Oxidant/Conditions | Product Type | Reference |
|---|---|---|---|---|
| α,β-Alkynic Hydrazones | CuI | Triethylamine, refluxing acetonitrile | Substituted Pyrazoles | acs.orgnih.gov |
| β,γ-Unsaturated Hydrazones | Cu(OAc)₂ | Molecular Oxygen (O₂) | Tris- or Di-substituted Pyrazoles | rsc.org |
| N,N-Disubstituted Hydrazines & Alkynoates | Cu₂O | Air, Base | Substituted Pyrazoles | researchgate.netorganic-chemistry.org |
Iodine-Catalyzed Cascade Reactions
Molecular iodine has emerged as a powerful catalyst for the synthesis of pyrazoles through cascade reactions. rsc.org Iodine can promote the synthesis of 3,4-dicarbonyl-substituted pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides via a cascade of imination, halogenation, cyclization, and ring contraction. rsc.org It also catalyzes reactions between enaminones, hydrazines, and DMSO (acting as a C1 source) to provide 1,4-disubstituted pyrazoles. organic-chemistry.org These iodine-catalyzed methods are attractive as they avoid the use of transition metals and often proceed under mild conditions, providing efficient routes to highly functionalized pyrazoles. mdpi.comrsc.org In some cases, iodine is used in conjunction with an oxidant to facilitate the desired transformations. mdpi.com
Green Chemistry Approaches to 5-Isopropyl-1H-pyrazole-3-carboxylic Acid Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds like pyrazoles to minimize environmental impact. While specific green synthetic routes for this compound are not extensively documented in dedicated studies, general methodologies for pyrazole synthesis can be adapted.
The use of water as a solvent in organic synthesis is a key aspect of green chemistry. For the synthesis of pyrazole derivatives, aqueous media can be effectively employed, often in conjunction with catalysts to enhance reaction rates and yields. mdpi.comnih.gov For instance, a nano-ZnO catalyzed green protocol has been described for the synthesis of 1,3,5-substituted pyrazoles. nih.gov This method offers advantages such as high yields, short reaction times, and straightforward work-up procedures. nih.gov Another approach involves the use of montmorillonite KSF as a catalyst for the condensation of 2,3-dihydro-4H-pyran-4-ones with arylhydrazines in ethanol, leading to 5-substituted pyrazoles. nih.gov While not specifically demonstrated for this compound, these catalytic systems in aqueous or greener solvent systems represent a promising avenue for its environmentally benign synthesis.
Table 1: Examples of Green Catalytic Systems for Pyrazole Synthesis
| Catalyst | Reactants | Solvent | Key Advantages |
|---|---|---|---|
| Nano-ZnO | Phenylhydrazine, Ethyl acetoacetate | Water | Excellent yields (95%), short reaction time, easy work-up. nih.gov |
Mechanochemical synthesis, which involves conducting reactions in the solid state with mechanical energy (e.g., grinding or ball-milling), is a powerful solvent-free green chemistry technique. This approach has been successfully applied to the synthesis of various heterocyclic compounds, including pyrazoles. nih.gov Microwave-assisted and grinding techniques are noted as environmentally friendly methods for heterocyclic synthesis. nih.gov These solvent-free conditions can lead to shorter reaction times, higher yields, and simplified purification processes. While a specific mechanochemical synthesis for this compound has not been detailed, the general applicability of this method to pyrazole synthesis suggests its potential for a more sustainable production route.
Chemo- and Regioselectivity in Synthetic Routes
The synthesis of substituted pyrazoles, particularly unsymmetrical ones, often presents challenges in controlling chemo- and regioselectivity. The reaction of unsymmetrical 1,3-dicarbonyl compounds with hydrazine derivatives can lead to the formation of two regioisomeric pyrazoles.
A key strategy to achieve regioselectivity is the use of specific starting materials and reaction conditions. For example, the cyclocondensation of unsymmetrical enaminodicketones with tert-butylhydrazine hydrochloride or carboxymethylhydrazine has been shown to yield a single regioisomer of 4-substituted 1H-pyrazole-5-carboxylates in high yields. organic-chemistry.org This regiospecificity is attributed to the initial nucleophilic attack of hydrazine at the β-carbon of the enaminodiketone. organic-chemistry.org In contrast, reactions with phenylhydrazine or unsubstituted hydrazine under similar conditions can result in a mixture of regioisomers. organic-chemistry.org
Another approach to control regioselectivity involves 1,3-dipolar cycloaddition reactions. The copper(I)-catalyzed reaction of hydrazonyl chlorides with homopropargylic alcohols has been developed for the regioselective synthesis of 5-substituted pyrazoles. thieme.de The choice of catalyst and directing groups on the substrates plays a crucial role in determining the outcome of these reactions.
Table 2: Regioselectivity in Pyrazole Synthesis
| Reactants | Reagent | Outcome |
|---|---|---|
| Unsymmetrical enaminodicketones | tert-Butylhydrazine hydrochloride | Single regioisomer of 4-substituted 1H-pyrazole-5-carboxylates. organic-chemistry.org |
| Unsymmetrical enaminodicketones | Phenylhydrazine | Mixture of regioisomers. organic-chemistry.org |
Functionalization of the Pyrazole Core
The functionalization of the pyrazole core is essential for modifying the properties of the resulting compounds. This can be achieved through various reactions targeting different positions of the pyrazole ring.
C-H Functionalization: Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of new carbon-carbon and carbon-heteroatom bonds onto the pyrazole ring. nih.govbohrium.comdntb.gov.ua This approach avoids the need for pre-functionalized pyrazoles, offering a more atom-economical and efficient route to a wide range of derivatives. nih.gov Strategies have been developed for direct arylation, alkenylation, and alkynylation of the pyrazole core, with regioselectivity being a key challenge that can be addressed through the use of directing groups and specific catalytic systems. bohrium.com For instance, a palladium-catalyzed tandem directed C-H functionalization and amide arylation has been used to synthesize substituted carbazoles. organic-chemistry.org
N-Alkylation: N-alkylation of the pyrazole ring is a common strategy to introduce substituents at the nitrogen atoms. While traditional methods often require strong bases, newer methods have been developed under milder conditions. semanticscholar.org An acid-catalyzed N-alkylation of pyrazoles using trichloroacetimidate electrophiles provides a ready access to N-alkyl pyrazoles. semanticscholar.orgmdpi.com With unsymmetrical pyrazoles, this reaction can produce a mixture of two regioisomers, with the major product being sterically controlled. semanticscholar.orgmdpi.com
Functionalization of the Carboxylic Acid Group: The carboxylic acid group at the 3-position of this compound is a versatile handle for further functionalization. It can be converted to its acid chloride, which can then react with various nucleophiles such as alcohols and amines to form esters and amides, respectively. dergipark.org.trresearchgate.net These derivatives are often synthesized to explore their biological activities. nih.gov
Derivatization Chemistry of 5 Isopropyl 1h Pyrazole 3 Carboxylic Acid
Esterification and Amidation Reactions of the Carboxylic Acid Moiety
The carboxylic acid group at the C3 position is a primary site for modification through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for altering properties such as solubility, bioavailability, and target binding affinity.
Esterification: The conversion of 5-isopropyl-1H-pyrazole-3-carboxylic acid to its corresponding esters is typically achieved through standard methods. One common approach involves the initial activation of the carboxylic acid, for instance, by converting it to a more reactive acyl chloride. This is often accomplished by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. dergipark.org.tr The resulting acyl chloride is then reacted with an appropriate alcohol, which can range from simple alkyl alcohols to more complex, functionalized ones, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. researchgate.net Alternatively, acid-catalyzed esterification (Fischer esterification) can be employed by refluxing the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). researchgate.net
Amidation: The synthesis of amide derivatives follows a similar strategy. The pyrazole-3-carboxylic acid can be coupled with primary or secondary amines using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with hydroxybenzotriazole (B1436442) (HOBt). beilstein-journals.org Another prevalent method is the reaction of the pre-formed acyl chloride with an amine. benthamdirect.comniscpr.res.in This reaction is generally efficient and proceeds under mild conditions. The diversity of commercially available amines allows for the introduction of a vast array of substituents at this position. Visible-light-mediated amidation has also been developed as a modern technique for forming amide bonds from carboxylic acids. nju.edu.cn The resulting 1H-pyrazole-3-carboxamides are a compound class of significant interest. nih.govnih.gov
Table 1: Representative Esterification and Amidation Reactions
| Reaction Type | Reagents | Product Type | Reference(s) |
| Esterification | 1. SOCl₂2. Alcohol (e.g., Methanol, Ethanol) | Alkyl 5-isopropyl-1H-pyrazole-3-carboxylate | dergipark.org.trresearchgate.net |
| Esterification | Alcohol, H₂SO₄ (catalyst) | Alkyl 5-isopropyl-1H-pyrazole-3-carboxylate | researchgate.net |
| Amidation | 1. SOCl₂2. Amine (e.g., Benzylamine) | N-substituted 5-isopropyl-1H-pyrazole-3-carboxamide | dergipark.org.trbenthamdirect.com |
| Amidation | Amine, EDC, HOBt | N-substituted 5-isopropyl-1H-pyrazole-3-carboxamide | beilstein-journals.org |
Modifications at the Pyrazole (B372694) Nitrogen Atoms
The pyrazole ring contains two nitrogen atoms: a pyrrole-like N1, which is protonated in the parent compound, and a pyridine-like N2. In unsymmetrical pyrazoles like the title compound, these nitrogens are chemically distinct, leading to the possibility of forming two different regioisomers upon N-substitution.
N-Alkylation: The alkylation of the pyrazole nitrogen is a common modification, typically performed by reacting the N-H pyrazole with an alkylating agent such as an alkyl halide or dimethyl sulfate (B86663) in the presence of a base. pharmaguideline.com The choice of reaction conditions significantly influences the regioselectivity of the alkylation (i.e., whether the alkyl group attaches to N1 or N2). publish.csiro.au
Several factors govern the site of alkylation:
Steric Hindrance: The bulky isopropyl group at the C5 position sterically hinders the adjacent N1 atom. Consequently, alkylating agents, especially bulky ones, will preferentially react at the less hindered N2 atom. mdpi.comsemanticscholar.org
Electronic Effects: The electron-withdrawing carboxylic acid group at C3 reduces the nucleophilicity of the adjacent N2 atom, which would favor alkylation at N1. However, the steric effect of the C5-isopropyl group is often the dominant factor.
Reaction Conditions: In basic media where the pyrazole anion is the reacting species, steric effects are paramount. publish.csiro.au Under neutral conditions, the reaction mechanism can be more complex, but steric factors remain crucial. publish.csiro.au Specialized methods, such as using trichloroacetimidates as electrophiles under Brønsted acid catalysis, have been developed to provide controlled access to N-alkyl pyrazoles. mdpi.comsemanticscholar.org Magnesium-catalyzed methods have also been shown to provide high regioselectivity for N2 alkylation. thieme-connect.com
The alkylation of pyrazole-3-carboxylate esters often favors the formation of 1-substituted (N1) products. researchgate.netgoogle.com However, steric redirection using a bulky protecting group can be employed to favor substitution at the other nitrogen. researchgate.net
Table 2: Factors Influencing N-Alkylation Regioselectivity
| Factor | Influence on this compound | Typical Outcome | Reference(s) |
| Steric Hindrance | Isopropyl group at C5 hinders N1. | Favors N2 alkylation. | publish.csiro.aumdpi.com |
| Electronic Effects | Carboxylic acid at C3 deactivates N2. | Favors N1 alkylation. | publish.csiro.au |
| Alkylating Agent | Bulky agents increase steric sensitivity. | Strongly favors N2 alkylation. | publish.csiro.au |
| Catalyst | MgBr₂ can direct to N2. | High selectivity for N2. | thieme-connect.com |
Halogenation and Other Electrophilic Aromatic Substitution Reactions
The pyrazole ring is aromatic and can undergo electrophilic substitution. rrbdavc.org The electron-donating character of the two nitrogen atoms makes the ring susceptible to attack by electrophiles. For pyrazoles in general, electrophilic substitution occurs preferentially at the C4 position, which is the most electron-rich carbon atom. pharmaguideline.comscribd.comnih.gov
Halogenation: The introduction of a halogen atom (Cl, Br, I) onto the pyrazole ring is a key transformation for further functionalization, such as in cross-coupling reactions. Halogenation of this compound is expected to occur at the C4 position. This can be achieved using various halogenating agents. researchgate.net
Chlorination: N-Chlorosuccinimide (NCS) is a common reagent for chlorinating pyrazoles.
Bromination: N-Bromosuccinimide (NBS) or bromine in a suitable solvent can be used for bromination.
Iodination: N-Iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent or base is effective for iodination. acs.org
Direct C-H halogenation using N-halosuccinimides (NXS) at room temperature is an effective method for producing 4-halogenated pyrazoles. researchgate.net
Other Electrophilic Substitutions:
Nitration: Treatment with a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄) introduces a nitro group, again, at the C4 position. scribd.com
Sulfonation: Reaction with fuming sulfuric acid or chlorosulfonic acid leads to the formation of a sulfonic acid or sulfonyl chloride group at the C4 position. scribd.comacs.org
Table 3: Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Position of Substitution | Product | Reference(s) |
| Chlorination | N-Chlorosuccinimide (NCS) | C4 | 4-Chloro-5-isopropyl-1H-pyrazole-3-carboxylic acid | researchgate.net |
| Bromination | N-Bromosuccinimide (NBS) | C4 | 4-Bromo-5-isopropyl-1H-pyrazole-3-carboxylic acid | researchgate.net |
| Iodination | N-Iodosuccinimide (NIS) | C4 | 4-Iodo-5-isopropyl-1H-pyrazole-3-carboxylic acid | acs.orgresearchgate.net |
| Nitration | HNO₃, H₂SO₄ | C4 | 5-Isopropyl-4-nitro-1H-pyrazole-3-carboxylic acid | scribd.com |
| Sulfonation | Fuming H₂SO₄ | C4 | 5-Isopropyl-3-carboxy-1H-pyrazole-4-sulfonic acid | scribd.com |
| Chlorosulfonylation | Chlorosulfonic acid | C4 | 4-(Chlorosulfonyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid | acs.org |
Formation of Fused Heterocyclic Systems from this compound Precursors
The bifunctional nature of this compound, possessing both a carboxylic acid function and a reactive N-H group, makes it an excellent precursor for the synthesis of fused heterocyclic systems. These reactions, known as cyclocondensations, involve the formation of a new ring fused to the pyrazole core. nih.govbeilstein-journals.org
A common strategy involves reacting the pyrazole derivative with a molecule containing two electrophilic or nucleophilic sites that can react with the pyrazole's N-H and carboxylic acid groups (or a derivative thereof). For example, the reaction of a pyrazole-3-carboxylic acid with hydrazine (B178648) can lead to the formation of a pyrazolo[3,4-d]pyridazinone system. benthamdirect.com
Similarly, derivatives of 5-aminopyrazoles are widely used as precursors for fused systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. beilstein-journals.org By analogy, this compound and its derivatives can be employed in multicomponent reactions to construct these important scaffolds. For instance, a pyrazole-3-carboxylic acid ester can react with hydrazines to form pyrazolones, which are themselves versatile intermediates for further cyclization reactions, such as the synthesis of pyrano[2,3-c]pyrazoles. nih.govbeilstein-journals.org The synthesis of pyrazolo[3,4-d]pyrimidine derivatives can be achieved by first converting a pyrazole carboxylate to the corresponding carboxylic acid, which is then cyclized, for example, with an anhydride (B1165640) to form a pyrazolo-oxazinone intermediate, followed by reaction with a dinucleophile. mdpi.com
Table 4: Examples of Fused Systems from Pyrazole Carboxylic Acid Precursors
| Reagent(s) | Fused System Formed | General Reaction Type | Reference(s) |
| Hydrazine | Pyrazolo[3,4-d]pyridazinone | Cyclocondensation | benthamdirect.com |
| Formamide, then POCl₃, then Piperazine | Pyrazolo[3,4-d]pyrimidine | Multistep Cyclization/Substitution | mdpi.com |
| β-Diketones | Pyrazolo[1,5-a]pyrimidine | Cyclocondensation | beilstein-journals.org |
| Malononitrile, Aldehyde | Pyrano[2,3-c]pyrazole (via pyrazolone (B3327878) intermediate) | Multicomponent Reaction | nih.govbeilstein-journals.org |
Biological and Pharmacological Research on 5 Isopropyl 1h Pyrazole 3 Carboxylic Acid Derivatives
Elucidation of Molecular Mechanisms of Action for 5-Isopropyl-1H-pyrazole-3-carboxylic Acid Derivatives
Enzyme Inhibition Profiles
Derivatives of the pyrazole (B372694) scaffold are well-documented as potent enzyme inhibitors, a characteristic that extends to compounds derived from this compound. mdpi.com The inherent structural features of the pyrazole ring system allow for specific interactions with the active sites of various enzymes, leading to the modulation of their catalytic activity.
One notable area of investigation is in the field of oncology, where pyrazole derivatives have been identified as kinase inhibitors. nih.gov For instance, a study on 5-aminopyrazole-4-carboxamide derivatives, which share a core pyrazole structure, identified a potent and specific inhibitor of REarranged during Transfection (RET) kinase. nih.gov The optimized compound, a 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide, demonstrated significant inhibitory activity against both wild-type RET and its gatekeeper mutant, with IC50 values of 44 nM and 252 nM, respectively. nih.gov This compound effectively suppressed the growth of cancer cells harboring RET mutations. nih.gov
The anti-inflammatory properties of pyrazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes. rjpbr.comsciencescholar.us While specific studies on this compound derivatives as COX inhibitors are not extensively detailed in the provided search results, the broader class of pyrazole-containing compounds has a well-established history in this area, with marketed drugs like celecoxib (B62257) serving as prime examples. mdpi.comrjpbr.com Research on ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives has shown significant anti-inflammatory activity in animal models, suggesting that substitutions on the pyrazole scaffold can indeed modulate inflammatory pathways, likely through enzyme inhibition. nih.gov
Furthermore, amides derived from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid have been identified as potent inhibitors of human nicotinamide (B372718) phosphoribosyltransferase (NAMPT), an enzyme implicated in cancer metabolism. nih.gov This highlights the potential of the broader pyrazole-carboxylic acid scaffold in targeting enzymes crucial for disease progression. The versatility of the pyrazole core allows for the design of inhibitors targeting a wide range of enzymes, including those involved in cancer and inflammation. nih.govnih.gov
Table 1: Enzyme Inhibition by Pyrazole Derivatives
| Compound Class | Target Enzyme | Key Findings |
|---|---|---|
| 5-Aminopyrazole-4-carboxamides | RET Kinase | A 1-isopropyl derivative showed potent inhibition of wild-type and mutant RET kinase with IC50 values in the nanomolar range. nih.gov |
| Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates | Cyclooxygenase (presumed) | Exhibited significant anti-inflammatory activity in vivo. nih.gov |
Receptor Modulation and Ligand-Target Interactions
In addition to enzyme inhibition, derivatives of this compound have been investigated for their ability to modulate the function of various receptors, particularly G protein-coupled receptors (GPCRs). The pyrazole scaffold can be chemically modified to create ligands that bind to specific receptors with high affinity and selectivity, acting as either agonists or antagonists.
A significant area of research has been the development of pyrazole derivatives as agonists for the nicotinic acid receptor (GPR109A). nih.gov A study on a series of substituted pyrazole-3-carboxylic acids revealed that compounds with small alkyl substitutions at the 5-position, such as propyl and butyl, exhibited substantial affinity for this receptor. nih.gov Specifically, 5-propylpyrazole-3-carboxylic acid was found to be a partial agonist with a Ki value of approximately 0.15 µM and an EC50 value of approximately 6 µM. nih.gov An even more potent compound, 5-butylpyrazole-3-carboxylic acid, displayed a Ki of 0.072 µM and an EC50 of 4.12 µM. nih.gov These findings strongly suggest that a 5-isopropyl substituent would also confer significant activity at this receptor. The pyrazole derivatives were shown to act as partial agonists, which can be advantageous in reducing the side effects associated with full agonists like nicotinic acid. nih.gov
The apelin receptor, another GPCR, has also been a target for pyrazole-based small molecule agonists. duke.edu Research in this area has shown that modifications at the N1 position of the pyrazole core are critical for enhancing potency. duke.edu While not directly featuring a 5-isopropyl group, this work underscores the adaptability of the pyrazole scaffold for creating receptor modulators.
Furthermore, derivatives of 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides have been synthesized and evaluated as ligands for cannabinoid (CB) receptors, demonstrating the scaffold's utility in targeting this important class of receptors. researchgate.net
Table 2: Receptor Modulation by Pyrazole-3-Carboxylic Acid Derivatives
| Compound | Target Receptor | Activity | Key Parameters |
|---|---|---|---|
| 5-Propylpyrazole-3-carboxylic acid | Nicotinic Acid Receptor (GPR109A) | Partial Agonist | Ki ≈ 0.15 µM, EC50 ≈ 6 µM nih.gov |
Drug Design and Discovery Leveraging the Pyrazole Scaffold
The pyrazole nucleus is widely recognized as a "privileged scaffold" in drug discovery. mdpi.com This designation is due to its ability to serve as a core structural motif for ligands that can bind to a variety of biological targets with high affinity and specificity. The this compound structure, in particular, offers several advantages for medicinal chemists. The pyrazole ring is metabolically stable, and the presence of the isopropyl and carboxylic acid groups provides distinct points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. nih.gov
The design of novel therapeutic agents based on the pyrazole scaffold often involves structure-activity relationship (SAR) studies. nih.gov By systematically altering the substituents on the pyrazole ring, researchers can optimize a compound's potency, selectivity, and drug-like properties. For example, the synthesis of various 5-substituted-1H-pyrazole-3-carboxylic acid derivatives has been a fruitful strategy for developing agents with anti-inflammatory, anticancer, and antimicrobial activities. nih.govnih.govnbinno.com
The 5-acetyl-1H-pyrazole-3-carboxylic acid, a closely related analogue, serves as a key starting material in the synthesis of Darolutamide, an anti-androgen medication used in the treatment of prostate cancer. google.comtdcommons.org This demonstrates the successful application of this scaffold in the development of marketed drugs. The synthetic accessibility of these pyrazole derivatives further enhances their attractiveness as building blocks in drug discovery programs. google.com
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide |
| Celecoxib |
| Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate |
| 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid |
| Nicotinic acid |
| 5-propylpyrazole-3-carboxylic acid |
| 5-butylpyrazole-3-carboxylic acid |
| 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides |
| 5-acetyl-1H-pyrazole-3-carboxylic acid |
Computational and Theoretical Studies of 5 Isopropyl 1h Pyrazole 3 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic distribution and energy levels.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netjcsp.org.pk It is favored for its balance of accuracy and computational cost. DFT calculations can be employed to optimize the molecular geometry of 5-isopropyl-1H-pyrazole-3-carboxylic acid, determining its most stable three-dimensional structure. For instance, studies on similar molecules like 1H-pyrazole-3-carboxylic acid have utilized DFT with basis sets such as 6-311++G(d,p) to calculate optimized bond lengths and angles that are in good agreement with experimental data. researchgate.net
Furthermore, DFT is used to compute various electronic properties that dictate the molecule's reactivity. These properties include ionization potential, electron affinity, and global reactivity descriptors such as chemical hardness and softness. For example, a small value for chemical hardness, as calculated for 1H-pyrazole-3-carboxylic acid, suggests that charge transfer occurs readily within the molecule. researchgate.net A study on 4-(4-(4,5-dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine used DFT to reveal its charge distribution and electrostatic potential, providing significant data about its active sites. researchgate.net
Table 1: Representative DFT-Calculated Properties for Pyrazole (B372694) Derivatives
| Property | 1H-pyrazole-3-carboxylic acid researchgate.net | 3-(2-furyl)-1H-pyrazole-5-carboxylic acid nih.gov |
| Method/Basis Set | B3LYP/6-311++G(d,p) | B3LYP/6-31G(d) |
| HOMO Energy (eV) | -7.21 | -6.53 |
| LUMO Energy (eV) | -1.52 | -2.07 |
| Energy Gap (eV) | 5.69 | 4.46 |
| Dipole Moment (Debye) | 3.45 | Not Reported |
This table presents data for related compounds to illustrate the typical output of DFT calculations.
Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity; a larger gap implies higher stability and lower reactivity. nih.gov
For this compound, the distribution of the HOMO and LUMO would likely be spread across the pyrazole ring and the carboxylic acid group. In related pyrazole-carboxamide compounds, the HOMO is often delocalized between the phenyl and naphthyl moieties, while the LUMO is localized on the naphthyl moiety with contributions from the keto oxygen and nitrogen atoms of the pyrazole and hydrazide units. jcsp.org.pk A study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid showed that the HOMO-LUMO energy gap is approximately 4.458 eV, suggesting high electronic stability. nih.gov
Molecular Modeling and Docking Simulations for Biological Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.
Docking studies on various pyrazole derivatives have revealed their potential to inhibit a range of enzymes. For example, pyrano[2,3-c]pyrazole derivatives have been shown to interact tightly with the active site of DNA gyrase B from S. aureus. biointerfaceresearch.com Similarly, pyrazole-carboxamides bearing a sulfonamide moiety have been identified as potent inhibitors of carbonic anhydrase I and II. nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For this compound, the carboxylic acid group and the pyrazole nitrogens would be expected to form crucial hydrogen bonds with amino acid residues in a target's active site.
Table 2: Representative Docking Study Results for Pyrazole Derivatives
| Compound Class | Target Enzyme | Key Interactions | Reference |
| Pyrano[2,3-c]pyrazoles | S. aureus DNA gyrase B | Hydrogen bonding, hydrophobic interactions | biointerfaceresearch.com |
| Pyrazole-carboxamides | Human Carbonic Anhydrase I & II | Hydrogen bonding with active site residues | nih.gov |
| Pyrazolone-based ligands | NF-κB | Not specified | nih.gov |
| N-Mannich bases of pyrazole | E. coli tyrosyl tRNA synthetase | Interactions with key active site residues | rjptonline.org |
This table illustrates the application of molecular docking to various pyrazole derivatives and their potential biological targets.
Quantitative Structure-Activity Relationship (QSAR) Model Development for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By identifying the physicochemical properties that are most influential for a compound's activity, QSAR models can be used to predict the activity of new, untested compounds.
The development of a QSAR model for a series of pyrazole derivatives, including this compound, would involve several steps. First, a set of pyrazole analogues with known biological activities would be selected. Then, a variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound. Finally, statistical methods, such as multiple linear regression or partial least squares, would be used to build a mathematical equation that correlates the descriptors with the biological activity. While specific QSAR models for pyrazole carboxylic acids are not detailed in the provided search results, the use of DFT to derive parameters for structure-activity relationship (SAR) studies has been noted. researchgate.net
Conformational Analysis and Tautomerism Studies
Conformational analysis aims to identify the different spatial arrangements of a molecule (conformers) and their relative energies. For this compound, the rotation around the single bond connecting the isopropyl group to the pyrazole ring is a key conformational variable. The orientation of the carboxylic acid group relative to the pyrazole ring is another important factor. Computational methods can be used to calculate the potential energy surface of the molecule as these bonds are rotated, identifying the most stable conformers. A study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid indicated that the molecule adopts a planar conformation. nih.gov
Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. Pyrazoles can exhibit tautomerism due to the presence of two nitrogen atoms in the ring. nih.gov For this compound, the proton on the pyrazole nitrogen can potentially migrate between the two nitrogen atoms, leading to two different tautomers. Quantum chemical calculations can be used to determine the relative energies of these tautomers and the energy barrier for their interconversion, providing insight into which form is likely to be more prevalent under different conditions.
Coordination Chemistry and Supramolecular Assemblies of 5 Isopropyl 1h Pyrazole 3 Carboxylic Acid
Synthesis and Characterization of Metal Complexes with 5-Isopropyl-1H-pyrazole-3-carboxylic Acid Ligands
The synthesis of metal complexes involving pyrazole-carboxylate ligands is typically achieved through straightforward reaction pathways. A common method involves the reaction of a metal salt, such as a metal acetate (B1210297) hydrate (B1144303), with the pyrazole-based ligand in a suitable solvent like ethanol. nih.gov The mixture is often heated under reflux to facilitate the complexation, leading to the precipitation of the solid metal complex, which can then be isolated by filtration. nih.gov
Once synthesized, these complexes are rigorously characterized using a suite of analytical techniques. Standard methods include Fourier-transform infrared (FT-IR) spectroscopy to identify the coordination of the ligand to the metal, and UV-Vis spectroscopy to study the electronic transitions within the complex. nih.govnih.gov For a more detailed structural and electronic analysis, techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray diffraction (XRD) are employed. nih.govnih.gov Magnetic susceptibility measurements and electron spin resonance (ESR) are also used to determine the magnetic properties and geometry of paramagnetic complexes. nih.gov
Pyrazole-derived ligands are known for their versatility in coordination, capable of binding to metal centers in several distinct modes. nih.gov They can act as neutral monodentate ligands, form exo-bidentate bridges, or, upon deprotonation, function as anionic chelating or bridging ligands. nih.gov The 5-isopropyl-1H-pyrazole-3-carboxylate anion combines the coordination potential of the pyrazole (B372694) ring with that of the carboxylate group.
This dual functionality allows it to act as a versatile linker in constructing coordination polymers. For instance, in complexes derived from the similar 3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid, the ligand demonstrates various coordination modes, leading to structures ranging from discrete binuclear units (0D) to one-dimensional (1D) chains and two-dimensional (2D) layers. acs.org These lower-dimensional structures can further assemble into three-dimensional supramolecular architectures through hydrogen bonding and π-π stacking interactions. acs.org The specific coordination geometry is influenced by the metal ion, the presence of other ligands, and the reaction conditions. acs.org
Detailed structural analysis using single-crystal X-ray diffraction provides invaluable insight into the precise geometry of these complexes. While direct structural data for complexes of this compound is not extensively documented, analysis of closely related structures, such as those with the 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine ligand, offers a clear picture of the expected coordination environment.
For example, zinc(II) complexes like [ZnCl₂(L)] (where L is the bis-pyrazolyl pyridine (B92270) ligand) have been shown to adopt a distorted trigonal pyramidal geometry. researchgate.net Copper(II) complexes with the same ligand exhibit a similar five-coordinate geometry, which is subject to Jahn-Teller distortion, a characteristic feature of d⁹ metal ions like Cu(II). researchgate.net This distortion results in one of the axial bonds being significantly elongated. researchgate.net The pyrazolyl rings in these complexes tend to be nearly coplanar with the central pyridine ring, facilitating planar coordination with the metal ion. researchgate.net
Table 1: Selected Structural Parameters for a Representative Copper(II) Complex
| Parameter | Value |
|---|---|
| Bond Lengths | |
| Cu1–Cl1 | 2.5963(8) Å |
| Cu1–Cl2 | 2.2096(8) Å |
| Bond Angles | |
| Cl1–Cu1–Cl1' | 108.18(3)° |
| Dihedral Angles | |
| Pyrazole-Pyrazole | 9.88° |
Data sourced from a complex with a related 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine ligand, illustrating typical coordination parameters. researchgate.net
Applications of Metal Complexes Derived from this compound
The unique electronic and structural properties of metal complexes derived from pyrazole-carboxylic acids make them suitable for a range of applications, from catalysis to materials science.
Metal complexes featuring pyrazole-based ligands have demonstrated significant catalytic activity in various organic reactions. researchgate.netnih.gov Their effectiveness often stems from the ability of the pyrazole ligand to stabilize the metal center and the potential for the protic N-H group to participate in catalytic cycles through metal-ligand cooperation. nih.gov
One key area of application is in oxidation reactions. researchgate.net Pyrazole-ligated copper and cobalt complexes have been shown to be effective catalysts for the oxidation of substrates like catechol and 2-aminophenol, mimicking the function of enzymes such as catecholase and phenoxazinone synthase. researchgate.net The choice of metal and solvent significantly influences the catalytic efficiency, with a Cu(II) complex in THF showing the highest activity for catechol oxidation. researchgate.net
Another important application is in hydrogenation and dehydrogenation reactions. nih.gov Protic pyrazole complexes of iridium and ruthenium have been successfully employed as catalysts for the transfer hydrogenation of ketones and nitriles. nih.gov Furthermore, iridium complexes with pyrazole-pyridine ligands catalyze the dehydrogenation of formic acid, a reaction of great interest for chemical hydrogen storage. nih.gov
Table 2: Catalytic Activity of Pyrazole-Metal Complexes in Oxidation Reactions
| Catalyst System | Substrate | Solvent | Reaction Rate (V) |
|---|---|---|---|
| L⁶/Cu(CH₃COO)₂ | Catechol | THF | 5.596 µmol·L⁻¹·min⁻¹ |
| L⁴/CoCl₂ | 2-Aminophenol | THF | 2.034 µmol·L⁻¹·min⁻¹ |
Data from related pyrazole-based ligand systems. researchgate.net
For instance, coordination polymers built from a pyrazole-carboxylate ligand and Zn(II) have been shown to be effective luminescent sensors. acs.org These materials can detect the presence of certain metal ions, such as Cu²⁺, Co²⁺, and Fe³⁺, through a drastic quenching of their luminescence in aqueous solutions. acs.org This sensing capability is highly efficient, as indicated by large quenching constants (Ksv). acs.org
Additionally, copper(I) complexes stabilized by pyrazole-based ligands can be bright emitters, with their photoluminescence efficiency being dramatically affected by the other ligands in the coordination sphere, such as phosphines. organic-chemistry.org The emission can range from negligible to a quantum yield of up to 78% in the solid state, highlighting the critical role of the complete ligand set in determining the photophysical properties. organic-chemistry.org
Table 3: Luminescence Quenching Constants for a Zn(II) Coordination Polymer Sensor
| Quencher Ion | Quenching Constant (Ksv) |
|---|---|
| Cu²⁺ | 6.35 × 10³ M⁻¹ |
| Co²⁺ | 8.70 × 10³ M⁻¹ |
| Fe³⁺ | 1.62 × 10⁴ M⁻¹ |
Data from a sensor based on a related 3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid ligand. acs.org
Beyond photoluminescence, some pyrazole-carboxylate metal complexes also display electrochemiluminescence (ECL). acs.org ECL is a process where light is generated from an electrochemically produced species. Polymers synthesized from 3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid with metals including Cu(II), Zn(II), Pb(II), and Ni(II) have been reported to exhibit high-intensity ECL in solution. acs.org These materials also possess high thermal stability, which is a crucial attribute for practical applications in sensors and display devices. acs.org
Metal-Organic Frameworks (MOFs) Utilizing Pyrazole Carboxylate Linkers
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic ligands. Pyrazole carboxylic acids are versatile linkers in the design of MOFs, offering both a carboxylate group and pyrazolate nitrogen atoms for coordination with metal centers. This dual functionality allows for the formation of robust and diverse framework structures with potential applications in various fields.
Design Principles for Pyrazolate-Based MOFs
The design of pyrazolate-based MOFs is guided by several key principles. The choice of the metal ion is crucial, with a preference for ions that form strong bonds with both the carboxylate oxygen atoms and the pyrazolate nitrogen atoms. According to the Hard and Soft Acids and Bases (HSAB) principle, borderline metal ions such as Cu(II), Zn(II), and Co(II) are well-suited for coordination with borderline azolate ligands, leading to robust frameworks. acs.org High-valent metal ions like Zr(IV) and Al(III) are also employed, often forming stable metal-oxo clusters that act as secondary building units (SBUs). dtu.dk
A strategic approach to designing stable pyrazolate-based MOFs involves the use of dual-functional ligands that can coordinate with different types of metal ions in a one-pot reaction, leading to the formation of stable bimetallic frameworks. acs.org The thermal stability of these MOFs is often high, with some frameworks being stable in air up to 300°C. nih.gov
Structural Diversity and Stability of Pyrazole Carboxylic Acid MOFs
Pyrazole carboxylic acid linkers have been used to construct a wide variety of MOF structures, ranging from one-dimensional (1D) chains to three-dimensional (3D) frameworks. The structural diversity arises from the flexible coordination modes of the pyrazole and carboxylate groups, as well as the ability to incorporate auxiliary ligands. acs.org For example, the use of pillar ligands like 4,4'-bipyridine (B149096) (BPY) or 1,4-diazabicyclo[2.2.2]octane (DABCO) can connect 2D layers of metal-pyrazole carboxylate sheets to form 3D pillared-layer frameworks. rsc.org
The stability of pyrazolate-based MOFs is a key attribute that makes them attractive for practical applications. The high pKa of pyrazole (19.8) contributes to the formation of strong coordination bonds, resulting in MOFs with exceptional chemical stability, even in strongly alkaline solutions. acs.org For instance, PCN-601, a porphyrinic pyrazolate-based MOF, has shown remarkable stability in saturated sodium hydroxide (B78521) solution. acs.org Similarly, bimetallic pyrazolate-carboxylate MOFs like BUT-85 have demonstrated good chemical stability in aqueous solutions with a pH range from 3 to 13. acs.org This high stability is a significant advantage over many carboxylate-based MOFs, which are often less stable under harsh conditions.
Applications of MOFs in Gas Adsorption and Separation
The porous nature and tunable pore chemistry of pyrazolate-based MOFs make them promising materials for gas adsorption and separation. The presence of uncoordinated pyrazole nitrogen atoms within the framework can enhance the affinity for certain gas molecules, such as CO2. rsc.org The introduction of functional groups on the pyrazole ring can further tailor the gas adsorption properties.
While specific data for MOFs based on this compound is not available, studies on similar systems provide valuable insights. For example, MOFs constructed from pyrazole-dicarboxylate linkers have shown significant potential for the selective capture of formaldehyde (B43269) (FA) from the air. dtu.dkresearchgate.net The table below summarizes the formaldehyde adsorption capacities of some pyrazole-carboxylate based MOFs.
| MOF | Saturation Adsorption Capacity (mmol g⁻¹) | Technical Usable Capacity (mmol g⁻¹) | Reference |
|---|---|---|---|
| Al-3.5-PDA (MOF-303) | 5.0 | 3.0 | dtu.dk |
| Zr-3.5-PDA | 2.76 | 1.69 | dtu.dk |
Furthermore, pyrazolate-carboxylate MOFs have been investigated for the separation of C2H2/CO2. acs.org The selective adsorption is attributed to the interactions between the gas molecules and the open metal sites or functional groups within the MOF structure. The selectivity of gas adsorption can be estimated from the ratio of the initial slopes of the adsorption isotherms. rsc.org
Sensing Applications of Pyrazolate MOFs
Luminescent metal-organic frameworks (LMOFs) are a subclass of MOFs that exhibit photoluminescence and are of great interest for chemical sensing applications. rsc.orgrsc.orgnih.gov The luminescence of these materials can be modulated by the presence of specific analytes, leading to a "turn-on" or "turn-off" response. mdpi.com The design of LMOFs for sensing applications often involves the incorporation of luminescent metal ions, such as lanthanides, or organic linkers with inherent fluorescence. mdpi.comresearchgate.net
While there are no specific reports on the sensing applications of MOFs derived from this compound, the general principles of LMOF sensors are applicable. The pyrazole ring itself can be part of a chromophoric system, and its coordination to a metal center can influence the photophysical properties. The pores of the MOF can selectively bind to target analytes, leading to a change in the luminescence signal. Pyrazole-based MOFs have been explored for the detection of various species, including nitroaromatic explosives and metal ions. researchgate.net The high surface area of MOFs can preconcentrate analytes, enhancing the sensitivity of detection. researchgate.net
Catalytic Performance Enhancement in MOFs
The well-defined and tunable active sites within MOFs make them excellent candidates for heterogeneous catalysis. rsc.org Pyrazolate-based MOFs, in particular, have shown promise in a variety of catalytic reactions. The nitrogen atoms of the pyrazolate groups can act as strong σ-donors, which can influence the electron density and reactivity of the metal centers. acs.org
Although no catalytic studies have been reported for MOFs specifically using this compound, research on related systems highlights their potential. For instance, cobalt-containing pyrazolate-based MOFs have demonstrated high catalytic activity in the oxygen evolution reaction (OER). acs.orgresearchgate.net A cobalt-based MOF, BUT-124(Co), exhibited an overpotential of 393 mV at a current density of 10 mA cm⁻² and remarkable long-term stability. acs.org
Copper-containing pyrazolate MOFs have also been shown to be effective catalysts. PCN-300, a Cu-porphyrin pyrazolate MOF, displayed outstanding catalytic activity in the cross-dehydrogenative coupling reaction to form C-O bonds, with yields up to 96%. rsc.org The synergy between the active metal centers and the MOF framework is often credited for the enhanced catalytic performance. acs.org
The table below presents the catalytic performance of some pyrazolate-based MOFs in different reactions.
| MOF | Reaction | Key Performance Metric | Reference |
|---|---|---|---|
| BUT-124(Co) | Oxygen Evolution Reaction (OER) | Overpotential of 393 mV @ 10 mA cm⁻² | acs.org |
| PCN-300 (Cu-Pz-MOF) | Cross Dehydrogenative C-O Coupling | Yields up to 96% | rsc.org |
| JNU-204 | Photocatalytic Aerobic Oxidation | Effective heterogeneous photocatalyst | acs.org |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-isopropyl-1H-pyrazole-3-carboxylic acid, and what critical reaction parameters must be controlled to optimize yield?
- Methodological Answer : Synthesis typically involves cyclocondensation of β-keto esters or hydrazide derivatives with substituted hydrazines. For example, reacting 3-isopropyl-1H-pyrazole precursors with carboxylating agents (e.g., CO₂ under high pressure) or employing ester hydrolysis of pre-functionalized pyrazole esters. Key parameters include temperature control (80–120°C), pH adjustment during hydrolysis, and stoichiometric ratios of hydrazine derivatives to avoid side reactions. Purification via recrystallization using ethanol/water mixtures improves yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize during analysis?
- Methodological Answer :
- ¹H/¹³C-NMR : Focus on the carboxylic acid proton (δ 12–14 ppm, broad) and pyrazole ring protons (δ 6.5–8.0 ppm). The isopropyl group appears as a septet (δ 2.5–3.5 ppm) and doublet (δ 1.0–1.5 ppm) .
- IR Spectroscopy : Carboxylic acid C=O stretching (1680–1720 cm⁻¹) and O-H stretching (2500–3300 cm⁻¹) confirm the functional group. Pyrazole ring vibrations (1540–1600 cm⁻¹) validate the core structure .
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) at m/z 169.1 (C₇H₁₀N₂O₂) and fragmentation patterns (e.g., loss of CO₂) confirm molecular weight and structural integrity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?
- Methodological Answer : Discrepancies often arise from tautomerism (e.g., keto-enol equilibria) or solvent polarity effects. Systematic studies using UV-Vis spectroscopy (to track tautomeric shifts) and DSC (to assess thermal stability) are recommended. For example, solubility in DMSO vs. water can be compared via saturation shake-flask methods, with pH adjustments to account for ionization states . Reproducibility requires strict control of temperature (±0.5°C) and solvent purity (HPLC-grade) .
Q. What strategies are recommended for analyzing potential tautomeric forms of this compound in solution, and how do these forms influence reactivity?
- Methodological Answer : Tautomeric equilibria (e.g., 1H vs. 2H pyrazole forms) can be studied via:
- Variable-temperature NMR : Monitor chemical shift changes (e.g., NH proton signals) to identify dominant tautomers .
- Computational Chemistry : DFT calculations (B3LYP/6-31G*) predict relative stability of tautomers. Tautomerism affects reactivity in alkylation or acylation reactions; for instance, the 1H tautomer favors nucleophilic attack at the N1 position .
Q. How can X-ray crystallography using SHELX software elucidate the solid-state structure of this compound, and what challenges arise during refinement?
- Methodological Answer : SHELXL refines crystal structures by optimizing hydrogen-bonding networks (e.g., carboxylic acid dimers) and torsional angles of the isopropyl group. Challenges include disorder in the isopropyl moiety, resolved using PART instructions and anisotropic displacement parameters. High-resolution data (≤0.8 Å) and twin refinement (via TWIN/BASF commands) improve accuracy .
Q. What experimental approaches are suitable for evaluating the bioactivity of this compound, given its structural similarity to pharmacologically active analogs?
- Methodological Answer :
- Enzyme Inhibition Assays : Target enzymes (e.g., cyclooxygenase-2) using fluorescence-based kits, with IC₅₀ determination via dose-response curves .
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to receptors (e.g., kinase domains). Focus on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the isopropyl substituent .
- In Vivo Models : For anti-inflammatory studies, use carrageenan-induced paw edema in rodents, monitoring edema reduction and COX-2 expression via qPCR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
